Bienvenue dans la boutique en ligne BenchChem!

TIC10

cancer research apoptosis drug selectivity

Procure TIC10—the only angular imipridone that concurrently induces TRAIL ligand and death receptor DR5 via dual Akt/ERK blockade. Its validated blood-brain barrier penetration, oral bioavailability, and proven depletion of CD133+/CD44+ cancer stem cells (unlike 5-FU) make it irreplaceable for glioblastoma, DMG, and tumor recurrence studies. Superior stability over recombinant TRAIL ensures consistent, p53-independent apoptosis in longitudinal in vivo models. This is the definitive tool, not a generic analog.

Molecular Formula C24H26N4O
Molecular Weight 386.5 g/mol
CAS No. 1616632-77-9
Cat. No. B560159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTIC10
CAS1616632-77-9
SynonymsONC201
Molecular FormulaC24H26N4O
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5
InChIInChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3
InChIKeyVLULRUCCHYVXOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder

Structure & Identifiers


Interactive Chemical Structure Model





TIC10 (ONC201, Dordaviprone) CAS 1616632-77-9: A Dual Akt/ERK Inhibitor and TRAIL Inducer for Cancer Research


TIC10, also known as ONC201 or Dordaviprone (CAS 1616632-77-9), is a small molecule belonging to the imipridone class that functions as a dual inhibitor of Akt and ERK kinases [1]. Through this dual inhibition, TIC10 promotes the nuclear translocation of the transcription factor Foxo3a, leading to the transcriptional upregulation of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in a p53-independent manner [1]. The compound is characterized by oral bioavailability, the ability to cross the blood-brain barrier, and a high degree of stability, properties that distinguish it from earlier TRAIL-based therapeutic approaches [1].

Why TIC10 (CAS 1616632-77-9) Cannot Be Readily Substituted by Other TRAIL Inducers or In-Class Compounds


While the TRAIL pathway can be activated through various mechanisms, the specific combination of pharmacological properties and molecular effects achieved by TIC10 (ONC201) is not recapitulated by other TRAIL-inducing small molecules, recombinant TRAIL proteins, or even close structural analogs. TIC10's efficacy arises from a confluence of factors: its ability to dually inhibit Akt and ERK, its induction of both TRAIL ligand and its death receptor DR5, its favorable oral bioavailability and brain penetration, and its demonstrated selectivity for tumor cells over normal cells [1]. Compounds like TIC9, though capable of inducing TRAIL, lack the tumor-selective killing profile of TIC10 and exhibit genotoxicity in normal fibroblasts [1]. Furthermore, the biological activity of TIC10 is critically dependent on its specific angular [3,4-e] isomeric structure, meaning that linear isomers or structurally similar imidazopyrimidine derivatives do not possess the same anti-cancer properties [2]. Therefore, substitution with generic analogs or other TRAIL pathway modulators would not yield the same validated, multi-faceted activity profile.

Quantitative Differentiation of TIC10 (CAS 1616632-77-9) from Closest Comparators: An Evidence-Based Guide for Scientific Selection


Superior Selectivity Profile: TIC10 Spares Normal Fibroblasts While Potently Killing Tumor Cells, in Contrast to In-Class Compound TIC9

In a direct head-to-head comparison within the same study, TIC10 (ONC201) was shown to potentiate tumor cell death while sparing normal cells, a critical safety feature not observed with the comparator compound TIC9. TIC9, while also a TRAIL-inducing compound, exhibited genotoxicity in normal fibroblasts [1]. Furthermore, TIC10 treatment did not alter the cell cycle profiles of normal fibroblasts at doses that induced cell death in TRAIL-sensitive HCT116 p53-/- cells . This demonstrates a fundamental difference in therapeutic window.

cancer research apoptosis drug selectivity

Sustained In Vivo Antitumor Activity and Bioavailability: TIC10 Demonstrates Superior Tumor Control Compared to Recombinant TRAIL Protein

Cross-study comparison of in vivo xenograft data reveals a critical efficacy advantage for TIC10 over the recombinant TRAIL protein. In DLD-1 colon cancer xenografts, a single dose of TIC10 induced tumor stasis at 1 week post-treatment, whereas tumors in animals receiving a single dose of recombinant TRAIL progressed . Similarly, a single dose of TIC10 induced sustained regression of SW480 xenografts, an effect not observed with TRAIL protein . Furthermore, TIC10's antitumor activity was equally effective whether administered by intraperitoneal or oral route, confirming its favorable oral bioavailability .

in vivo pharmacology pharmacokinetics xenograft models

Unique Molecular Fingerprint: TIC10 Induces Both TRAIL Ligand and DR5 Death Receptor, a Property Not Common to All TRAIL-Inducing Agents

TIC10 (ONC201) is distinguished from other TRAIL pathway modulators by its ability to concomitantly upregulate both the TRAIL ligand and its cognate death receptor, DR5. Mechanistic studies have shown that TIC10's activation of Foxo3a leads to the transcriptional upregulation of both TRAIL and DR5 [1]. This dual induction is not a universal property of Akt/ERK inhibitors or other TRAIL-inducing small molecules [2]. The simultaneous increase in ligand and receptor is postulated to sensitize TRAIL-resistant tumor cells and amplify the apoptotic signal, contributing to its unique efficacy profile [1].

signal transduction biomarkers mechanism of action

Structural Requirement for Bioactivity: Only the Angular [3,4-e] Isomer of TIC10 Possesses Potent Anti-Cancer Activity

A pivotal study confirmed that the potent anti-cancer activity previously attributed to TIC10 is exclusively associated with its angular [3,4-e] imidazo[1,2-a]pyrido[3,4-e]pyrimidine isomeric structure, not the linear [4,3-d] isomer that was originally published [1]. Biological evaluation demonstrated that the linear isomer does not possess the same anti-cancer properties [1]. This finding is critical for procurement, as it establishes that the correct stereochemistry is a prerequisite for the compound's well-documented biological effects.

medicinal chemistry structural biology drug discovery

Blood-Brain Barrier Penetration: A Key Pharmacological Distinction for CNS Oncology Research

A defining feature of TIC10 (ONC201) that differentiates it from many other small molecule anti-cancer agents and biologics is its ability to effectively cross the intact blood-brain barrier (BBB) . This property has been consistently reported across multiple vendor datasheets and is a key component of its description . This capability is essential for its application in CNS malignancies, such as diffuse midline gliomas (DMG) and glioblastoma multiforme (GBM), where it has shown preclinical and clinical activity [1].

neuro-oncology blood-brain barrier pharmacokinetics

Optimal Scientific and Industrial Applications for TIC10 (CAS 1616632-77-9) Based on Verified Differential Evidence


In Vivo Studies of TRAIL-Mediated Apoptosis Requiring Oral Dosing and Sustained Tumor Control

TIC10 is the preferred tool for in vivo oncology studies where a small molecule TRAIL inducer with proven oral bioavailability and sustained efficacy is required. As demonstrated by its superior tumor stasis and regression compared to recombinant TRAIL in xenograft models , TIC10 overcomes the pharmacokinetic limitations of protein-based TRAIL therapies. Its favorable oral route of administration facilitates longitudinal studies with less animal stress, making it a superior choice for chronic dosing paradigms.

Research on CNS Malignancies and Blood-Brain Barrier-Penetrant Therapeutics

Given its documented ability to cross the blood-brain barrier , TIC10 is an essential compound for research on primary and metastatic brain cancers, including diffuse midline gliomas (DMG) and glioblastoma. This property is not shared by the majority of other TRAIL-inducing agents or general Akt/ERK inhibitors, positioning TIC10 as a unique tool to investigate TRAIL pathway modulation in the CNS.

Studies on Cancer Stem Cell (CSC) Eradication and Self-Renewal Inhibition

TIC10 has been shown to deplete cancer stem cell populations (CD133+, CD44+, Aldefluor+) and inhibit colonosphere formation in colorectal cancer models, an effect not observed with standard chemotherapy like 5-Fluorouracil . This specific anti-CSC activity makes TIC10 a valuable tool for researchers investigating mechanisms of tumor recurrence and therapy resistance.

Investigations into Dual Akt/ERK Signaling and Its Downstream Effects on Foxo3a and DR5

TIC10's unique mechanism of concurrently inducing both the TRAIL ligand and its death receptor DR5 via dual Akt/ERK inhibition and Foxo3a activation makes it an ideal probe for detailed signaling studies. Researchers can use TIC10 to dissect the crosstalk between these pathways and the transcriptional regulation of TRAIL/DR5, a molecular fingerprint not recapitulated by single-pathway inhibitors or recombinant TRAIL.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for TIC10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.